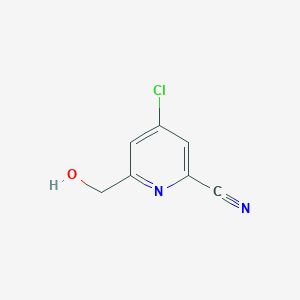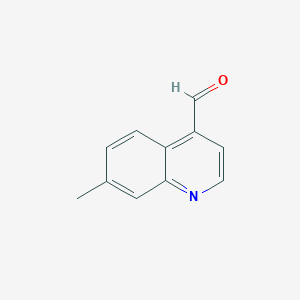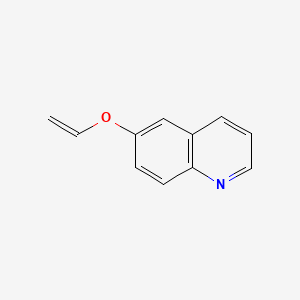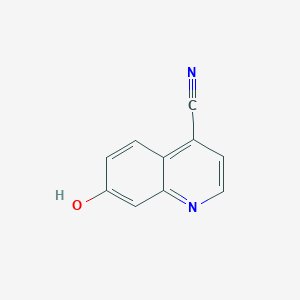
4-Chloro-6-(hydroxymethyl)picolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(hydroxymethyl)picolinonitrile is an organic compound with the molecular formula C7H5ClN2O It is a derivative of picolinonitrile, characterized by the presence of a chloro group at the 4-position and a hydroxymethyl group at the 6-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(hydroxymethyl)picolinonitrile typically involves the chlorination of 6-(hydroxymethyl)picolinonitrile The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-Chloro-6-(hydroxymethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: 4-Chloro-6-(carboxymethyl)picolinonitrile.
Reduction: 4-Chloro-6-(hydroxymethyl)picolinamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-6-(hydroxymethyl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-6-(hydroxymethyl)picolinonitrile depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary, but typically include binding to active sites or altering enzyme activity.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-(hydroxymethyl)pyridine
- 6-Chloro-2-(hydroxymethyl)picolinonitrile
- 4-Bromo-6-(hydroxymethyl)picolinonitrile
Uniqueness
4-Chloro-6-(hydroxymethyl)picolinonitrile is unique due to the specific positioning of the chloro and hydroxymethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C7H5ClN2O |
|---|---|
分子量 |
168.58 g/mol |
IUPAC 名称 |
4-chloro-6-(hydroxymethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,11H,4H2 |
InChI 键 |
HKJKLODVUYDKLW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1CO)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11916065.png)
![[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol](/img/structure/B11916072.png)
![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)











